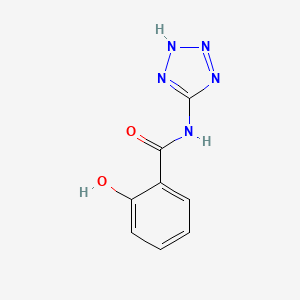
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate, also known as TMB-5, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate works by inhibiting the activity of certain enzymes, including topoisomerase II and DNA polymerase. These enzymes are essential for DNA replication and cell division, which are necessary for cancer cell growth. By inhibiting these enzymes, 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation is the difficulty in synthesizing 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate, which may limit its availability for research purposes.
Direcciones Futuras
Future research on 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate could focus on optimizing its synthesis method to increase availability for research purposes. It could also investigate its potential in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies could explore its potential in the treatment of other diseases, such as inflammation and oxidative stress-related disorders.
Métodos De Síntesis
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate can be synthesized through a multistep process involving the reaction of 3-chlorobenzoic acid with 2,4,6-trimethylphenol to form 3-chlorobenzoyl-2,4,6-trimethylphenol. This intermediate is then reacted with sodium hydride and 1,3-cycloheptadiene to form 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are necessary for cancer cell survival.
Propiedades
IUPAC Name |
(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-10-7-11(2)15(19)16(12(3)8-10)21-17(20)13-5-4-6-14(18)9-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQVVPGMIYRPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)C(=C1)C)OC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)
![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)

![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)
